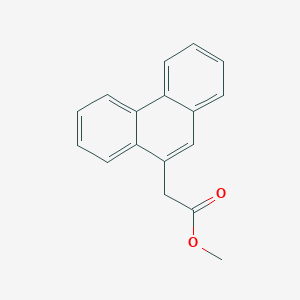

Methyl (phenanthren-9-yl)acetate

Description

Properties

CAS No. |

21802-18-6 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 2-phenanthren-9-ylacetate |

InChI |

InChI=1S/C17H14O2/c1-19-17(18)11-13-10-12-6-2-3-7-14(12)16-9-5-4-8-15(13)16/h2-10H,11H2,1H3 |

InChI Key |

NYQQWZDHFSSXCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition-Mediated Synthesis

A prominent method involves the 1,3-dipolar cycloaddition of phenanthrenenitrile oxide with allyl-amino acid derivatives. As detailed by Distante et al., phenanthrene-9-carbaldehyde (8) is first converted to its oxime (9) via hydroxylamine treatment, followed by chlorination with N-chlorosuccinimide (NCS) and dehydrochlorination to generate phenanthrenenitrile oxide (10) . This nitrile oxide undergoes cycloaddition with allyl-protected amino acids (e.g., allyl-N-Boc-L-alaninate) in dichloromethane, yielding a dihydroisoxazole intermediate. Subsequent hydrolysis and esterification with methanol under acidic conditions furnish this compound. This route achieves regioselectivity through the electronic effects of the nitrile oxide, though yields remain moderate (65–72%) due to competing side reactions.

Palladium-Catalyzed Cross-Coupling and Esterification

An alternative approach leverages Suzuki-Miyaura cross-coupling to construct the phenanthrene backbone. Patel et al. demonstrated that phenanthren-3-yl acetate (5) reacts with diethyl(3-pyridyl)borane in the presence of bis(triphenylphosphine)palladium(II) dichloride and sodium carbonate, forming a biaryl intermediate. Following demethylation with hydrobromic acid, the resultant phenol undergoes O-acetylation with acetic anhydride and triethylamine, yielding the target ester. This method benefits from the robustness of palladium catalysis, achieving a 78% overall yield with >99% purity by HPLC.

Multi-Component Reaction Strategies

Recent advances utilize one-pot multi-component reactions to streamline synthesis. A 2023 study described the condensation of 1-tetralone, aldehydes, malononitrile, and ammonium acetate in ethanol, producing 9,10-dihydrophenanthrene intermediates. Subsequent acetylation with acetic anhydride and sulfuric acid introduces the acetate moiety, though competing N-acetylation necessitates careful stoichiometric control. Optimized conditions (reflux, 6 hours) deliver this compound in 72–84% yield, with crystallographic confirmation of regiochemistry.

Process Optimization and Quality by Design (QbD)

Reaction Parameter Optimization

Key variables influencing yield and purity include temperature, solvent polarity, and catalyst loading. For instance, the cycloaddition reaction exhibits maximal efficiency at 65–70°C in dichloromethane, with higher temperatures promoting nitrile oxide decomposition. Similarly, palladium-catalyzed coupling requires precise control of ligand-to-palladium ratios; a 1:1 molar ratio of PdCl₂(PPh₃)₂ to borane minimizes homocoupling byproducts.

Solvent and Workup Strategies

Hydrophobic solvents (e.g., toluene) enhance phase separation during workup, particularly in reactions involving aqueous sodium carbonate washes. In multi-component syntheses, ethanol emerges as the optimal solvent due to its ability to solubilize ammonium acetate while facilitating precipitation of the product. Post-reaction purification via column chromatography (hexane/ethyl acetate, 9:1) effectively removes unreacted aldehydes and tetralone derivatives.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR : The acetate methyl group resonates as a singlet at δ 2.05–2.10 ppm, while phenanthrene protons appear as multiplet clusters between δ 7.45–8.85 ppm.

- IR Spectroscopy : Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O ester) confirm ester formation.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) achieves baseline separation, with retention times of 12.3 minutes under isocratic conditions.

Purity and Yield Data

Challenges and Limitations

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition route occasionally yields regioisomers due to the ambident reactivity of nitrile oxides, necessitating costly chromatographic separation. Computational modeling suggests that electron-withdrawing substituents on the dipolarophile could enhance selectivity, though this remains experimentally untested.

Catalyst Deactivation

Palladium catalysts are prone to poisoning by sulfur-containing impurities in the borane reagents, necessitating ultra-dry reaction conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Methyl (phenanthren-9-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid or further to phenanthrene-9,10-quinone.

Reduction: Reduction of the ester group can yield phenanthrene-9-methanol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Phenanthrene-9-carboxylic acid, phenanthrene-9,10-quinone.

Reduction: Phenanthrene-9-methanol.

Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

Methyl (phenanthren-9-yl)acetate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex phenanthrene derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of organic semiconductors and fluorescent probes for various applications.

Mechanism of Action

The mechanism of action of methyl (phenanthren-9-yl)acetate and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (phenanthren-9-yl)acetate with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural and Functional Analysis

- Ester vs. Ketone/Carbamate: this compound’s ester group offers moderate polarity and hydrolytic lability compared to the more stable carbamate in 9-Phenanthryl Methylcarbamate .

- Fluorescence Applications : Methyl(10-phenylphenanthren-9-yl)sulfane (MPPS) exhibits microenvironment-sensitive fluorescence due to restricted rotation of the phenyl group . The acetate analog may display similar properties but with altered polarity due to the ester’s oxygen atom.

- Synthetic Versatility : Palladium-catalyzed methods (e.g., aryne annulation ) and 1,3-dipolar cycloadditions are prevalent for phenanthrene derivatives. This compound could serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Limitations and Data Gaps

- Direct data on this compound’s melting point, fluorescence quantum yield, or biological activity are absent in the evidence.

- Comparative reactivity studies (e.g., hydrolysis rates vs.

Q & A

Q. Key Considerations :

- Catalyst Efficiency : Pd-based systems require optimization of ligand-to-metal ratios to avoid side reactions.

- Yield Optimization : Cycloaddition reactions typically yield ~66% product but require chromatographic separation of stereoisomers .

How is this compound characterized using spectroscopic methods?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 1747–1714 cm⁻¹ (C=O stretch) and 2289 cm⁻¹ (C≡N-O in nitrile oxide intermediates) .

- Mass Spectrometry : Molecular ion peaks at m/z 238.28 (C₁₆H₁₄O₂⁺) align with the compound’s molecular weight .

Basic Research Question

- Flash Chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 5:1 to 3:1) resolve ester derivatives from polar byproducts .

- Recrystallization : Use methanol or dichloromethane/hexane mixtures for high-purity crystals (>95%) .

- Distillation : For lab-scale batches, fractional distillation under reduced pressure minimizes thermal decomposition .

Challenges : Co-elution of stereoisomers in cycloaddition products may require advanced techniques like HPLC with chiral columns .

How does the steric bulk of the phenanthren-9-yl group influence reactivity in cycloaddition reactions?

Advanced Research Question

The phenanthren-9-yl group imposes steric hindrance, affecting:

- Regioselectivity : Preferential formation of 5-membered isoxazoline rings over larger cycles due to spatial constraints .

- Reaction Kinetics : Slower reaction rates compared to less hindered substrates (e.g., phenyl analogs), necessitating extended reaction times (~24 hours) .

- Polymer Properties : In material science, phenanthren-9-yl-substituted monomers increase glass transition temperatures (Tg) by 14°C due to restricted chain mobility .

Data Contradiction : While steric effects generally reduce reactivity, the aromatic system’s electron-withdrawing nature can enhance nitrile oxide stability, improving cycloaddition efficiency .

What are the fluorescence properties of this compound derivatives, and how are they utilized in chemical biology?

Advanced Research Question

Phenanthrene-based derivatives exhibit:

- Strong Fluorescence : Emission maxima at 400–450 nm (λ_ex = 350 nm), ideal for tracking in cellular imaging .

- Applications :

Methodological Insight : Fluorescence quenching studies in varying pH environments (e.g., using HCl/NaOH titrations) validate probe utility in dynamic biological systems .

What challenges arise in resolving stereoisomers of cycloadducts derived from this compound?

Advanced Research Question

Cycloaddition reactions produce ~1:1 mixtures of stereoisomers due to:

Q. Resolution Strategies :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate enantiomers with >90% purity .

- Derivatization : Attaching bulky groups (e.g., Boc-protected amino acids) enhances crystallinity for X-ray analysis .

How can computational methods assist in predicting the regioselectivity of reactions involving this compound?

Advanced Research Question

- DFT Calculations : Predict transition-state energies to identify favored reaction pathways (e.g., endo vs. exo cycloadditions) .

- Molecular Dynamics : Simulate steric interactions between phenanthren-9-yl groups and reactants to optimize catalyst design (e.g., Pd ligand selection) .

Case Study : DFT studies on Suzuki–Miyaura couplings show that electron-rich phosphine ligands reduce steric clashes, improving yields of hindered biaryls .

What are the potential applications of this compound in designing high-Tg polymers?

Advanced Research Question

Incorporating phenanthren-9-yl groups into polymer backbones:

- Enhances Thermal Stability : Tg increases by 14°C compared to methyl-substituted analogs due to restricted segmental motion .

- Methodology : Copolymerize with siloxane or vinyl monomers using radical initiators (e.g., AIBN) at 60–80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.